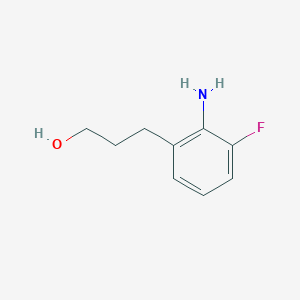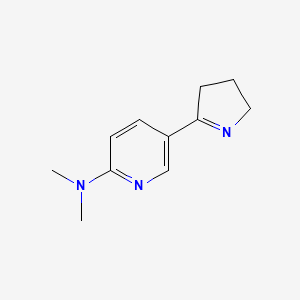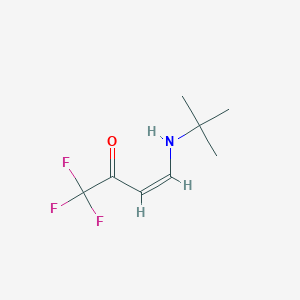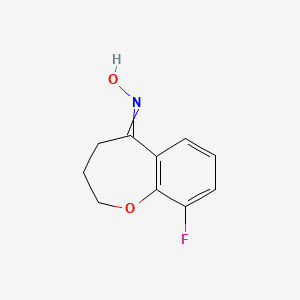
N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C4H14Cl2N2O. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a methoxymethyl group. This compound is typically found in its dihydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride can be achieved through several methods. One common approach involves the reaction of ethane-1,2-diamine with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
CH3OCH2Cl+NH2CH2CH2NH2→CH3OCH2NHCH2CH2NH2+HCl
The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt:
CH3OCH2NHCH2CH2NH2+2HCl→CH3OCH2NHCH2CH2NH2⋅2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-(methoxymethyl)ethane-1,2-diamine oxides, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diamine: The parent compound without the methoxymethyl group.
N1-Methyl-ethane-1,2-diamine: A similar compound with a methyl group instead of a methoxymethyl group.
N1-(Ethoxymethyl)ethane-1,2-diamine: A compound with an ethoxymethyl group.
Uniqueness
N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C4H14Cl2N2O |
|---|---|
Molecular Weight |
177.07 g/mol |
IUPAC Name |
N'-(methoxymethyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2O.2ClH/c1-7-4-6-3-2-5;;/h6H,2-5H2,1H3;2*1H |
InChI Key |
YEIOIDMDTFBJPC-UHFFFAOYSA-N |
Canonical SMILES |
COCNCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)







![2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel-](/img/structure/B11821391.png)




